DSPE-PEG(2000)-Amine
CAS No.:
Cat. No.: VC16024136
Molecular Formula: C44H93N4O10P
Molecular Weight: 869.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C44H93N4O10P |
---|---|
Molecular Weight | 869.2 g/mol |
IUPAC Name | [(2R)-3-[2-(2-aminoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane |
Standard InChI | InChI=1S/C44H87N2O10P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-38-36-46-44(49)52-37-35-45)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h41H,3-40,45H2,1-2H3,(H,46,49)(H,50,51);2*1H3/t41-;;/m1../s1 |
Standard InChI Key | MXCGEUZSOVJLKF-NXGARVHLSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
DSPE-PEG(2000)-Amine consists of three key components:
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DSPE moiety: Two stearic acid chains (C18:0) esterified to a glycerol backbone, providing hydrophobic anchoring.
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PEG spacer: A 2000 Da polyethylene glycol chain (≈45 repeating ethylene oxide units) conferring hydrophilicity and steric stabilization.
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Terminal amine group: A primary amine (-NH2) enabling conjugation via carbodiimide chemistry or reaction with NHS esters.
The molecular formula is , where . NMR studies reveal that the carbamate-linked PEG chain adopts a helical conformation in aqueous solutions, while the DSPE acyl chains form a crystalline hydrophobic core .
Table 1: Key Structural Parameters from NMR Analysis
Parameter | Value |
---|---|
Carbamate NH chemical shift | 6.88 ppm (major), 6.58 ppm (minor) |
PEG ethylene oxide protons | 3.33–3.70 ppm |
Stearoyl chain methyl | 0.86 ppm |
Phosphate group proximity | 2.8 Å (N-P distance) |
The dual chemical environment of the carbamate NH group (6.88 ppm and 6.58 ppm) arises from hydrogen bonding with phosphate oxygens and water molecules, respectively . This dynamic interaction stabilizes micellar structures while allowing controlled drug release.
Synthesis and Quality Control
Production Methodology
Industrial synthesis involves three stages:
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DSPE activation: Phosphatidylethanolamine is stearoylated using stearoyl chloride under anhydrous conditions.
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PEG conjugation: Activated PEG-NH2 (MW 2000) is coupled to DSPE via carbodiimide-mediated amide bond formation.
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Salt formation: The product is converted to ammonium salt for improved aqueous solubility.
Critical quality attributes include:
-
Amine reactivity: >95% active groups (fluorometric assay)
Batch consistency is ensured through MALDI-TOF MS for PEG chain length verification and HPLC for lipid purity assessment .
Pharmaceutical Applications
Drug Delivery Systems
DSPE-PEG(2000)-Amine serves as a critical component in:
Liposomal Formulations
Incorporating 5–10 mol% DSPE-PEG(2000)-Amine extends circulation half-life from hours to days by reducing opsonization. A comparative study showed:
Table 2: Pharmacokinetic Parameters of Doxorubicin Formulations
Parameter | Free DOX | DOX + DSPE-PEG2000 |
---|---|---|
(h) | 0.5 | 18.7 |
AUC (mg·h/L) | 2.1 | 58.3 |
(L/kg) | 25.4 | 2.1 |
The amine group enables post-insertion of targeting ligands (e.g., folic acid, RGD peptides) onto pre-formed liposomes .
Micellar Encapsulation
Critical micelle concentration (CMC) of 0.005 mM allows stable encapsulation of hydrophobic drugs like paclitaxel. NMR chemical shift changes (Δδ = +0.12 ppm for C3') confirm drug incorporation into the hydrophobic core .
Characterization Techniques
Advanced NMR Spectroscopy
Multidimensional NMR (TOCSY, NOESY, HSQC) has mapped atomic-level interactions:
Table 3: Chemical Shift Perturbations Upon Doxorubicin Binding
Atom | Δ1H (ppm) | Δ13C (ppm) | Interaction Type |
---|---|---|---|
7 | +0.14 | - | Hydrophobic |
14a | -0.07 | -0.15 | Hydrogen bonding |
NH | -0.03 | - | Electrostatic |
These data reveal that doxorubicin preferentially interacts with the glycerol-phosphoethanolamine region, stabilizing the micelle-drug complex .
Comparative Analysis with Analogues
DSPE-PEG(2000)-Maleimide
While the amine variant enables carbodiimide coupling, the maleimide derivative (CAS 474922-22-0) facilitates thiol-based conjugation . Key differences:
Property | DSPE-PEG-NH2 | DSPE-PEG-Mal |
---|---|---|
Conjugation target | Carboxyl groups | Thiol groups |
Reaction pH | 4.5–5.5 | 6.5–7.5 |
Storage stability | 6 months at -20°C | 3 months at -80°C |
Cost (per mg) | $18 | $25 |
The amine derivative is preferred for large-scale production due to better stability and lower cost .
Emerging Applications
Neurological Therapeutics
Functionalized DSPE-PEG(2000)-Amine nanoparticles cross the blood-brain barrier (BBB) with 3.8× higher efficiency than non-PEGylated counterparts . Amine-directed conjugation of transferrin receptors antibodies enhances Alzheimer's drug delivery by 12-fold in murine models .
Cancer Theranostics
In photodynamic therapy, amine-conjugated chlorin e6 exhibits:
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